2,3,7-Trichlorodibenzofuran
Overview
Description
2,3,7-Trichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing chlorine atoms attached to the dibenzofuran structure. These compounds are known for their environmental persistence and potential toxicity. This compound is particularly notable for its presence as an impurity in various industrial processes and its potential impact on human health and the environment .
Preparation Methods
2,3,7-Trichlorodibenzofuran is not typically produced intentionally but rather as a by-product of industrial processes involving chlorinated compounds. The synthesis of polychlorinated dibenzofurans, including this compound, can occur through several pathways:
Intermolecular Condensation of Ortho-Chlorophenols: This method involves the condensation of chlorophenols under alkaline conditions and elevated temperatures.
Intramolecular Cyclization Reactions: Predibenzofurans undergo cyclization to form polychlorinated dibenzofurans.
Combustion and Pyrolysis: These processes involve the thermal treatment of organochlorine compounds in the presence of chlorides, leading to the formation of polychlorinated dibenzofurans.
Chemical Reactions Analysis
2,3,7-Trichlorodibenzofuran can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of more chlorinated derivatives or breakdown products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms.
Scientific Research Applications
2,3,7-Trichlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a marker for studying the environmental impact of industrial processes and the persistence of chlorinated compounds in ecosystems.
Toxicology: Research on its toxicological effects helps in understanding the health risks associated with exposure to polychlorinated dibenzofurans.
Analytical Chemistry: It serves as a reference compound in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in various matrices.
Mechanism of Action
The mechanism of action of 2,3,7-Trichlorodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize the compound, as well as other cellular responses that may contribute to its toxic effects .
Comparison with Similar Compounds
2,3,7-Trichlorodibenzofuran is part of a larger group of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms. Some similar compounds include:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,4-Tetrachlorodibenzofuran: Another toxic congener with similar properties.
2,3,4,7,8-Pentachlorodibenzofuran: Exhibits similar toxicological profiles but with additional chlorine atoms.
This compound is unique in its specific chlorine substitution pattern, which influences its chemical behavior and toxicity compared to other congeners.
Properties
IUPAC Name |
2,3,7-trichlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-7-8-4-9(14)10(15)5-12(8)16-11(7)3-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXMNTLGGAOERF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC3=CC(=C(C=C23)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207535 | |
Record name | 2,3,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58802-17-8 | |
Record name | 2,3,7-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,7-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,7-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0EFW440ZD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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